molecular formula C22H22N2O B4684979 [4-(2-METHYLPHENYL)PIPERAZINO](1-NAPHTHYL)METHANONE

[4-(2-METHYLPHENYL)PIPERAZINO](1-NAPHTHYL)METHANONE

Cat. No.: B4684979
M. Wt: 330.4 g/mol
InChI Key: HKTXRFBWIYRARZ-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperazino(1-naphthyl)methanone: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The structure of 4-(2-Methylphenyl)piperazino(1-naphthyl)methanone consists of a piperazine ring substituted with a 2-methylphenyl group and a naphthylmethanone moiety.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-17-7-2-5-12-21(17)23-13-15-24(16-14-23)22(25)20-11-6-9-18-8-3-4-10-19(18)20/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTXRFBWIYRARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)piperazino(1-naphthyl)methanone typically involves the reaction of 2-methylphenylpiperazine with 1-naphthylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methylphenyl)piperazino(1-naphthyl)methanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)piperazino(1-naphthyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or naphthyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

4-(2-Methylphenyl)piperazino(1-naphthyl)methanone has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperazino(1-naphthyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-(2-Methylphenyl)piperazino(1-naphthyl)methanone can be compared with other piperazine derivatives, such as:

These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-METHYLPHENYL)PIPERAZINO](1-NAPHTHYL)METHANONE
Reactant of Route 2
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[4-(2-METHYLPHENYL)PIPERAZINO](1-NAPHTHYL)METHANONE

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